(2,3-dimethylphenyl)hydrazine hydrochloride CAS number
(2,3-dimethylphenyl)hydrazine hydrochloride CAS number
An In-depth Technical Guide to (2,3-dimethylphenyl)hydrazine Hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (2,3-dimethylphenyl)hydrazine hydrochloride. It delves into the core physicochemical properties, synthesis, applications, and analytical methodologies associated with this versatile chemical intermediate.
Introduction and Scope
(2,3-dimethylphenyl)hydrazine is an aromatic hydrazine derivative that, primarily in its more stable hydrochloride salt form, serves as a crucial building block in synthetic organic chemistry. Its utility is most pronounced in the synthesis of complex heterocyclic structures, which are foundational to many pharmaceutical agents and functional materials. The presence of the hydrazine moiety, coupled with the specific substitution pattern on the phenyl ring, imparts unique reactivity that is leveraged in various chemical transformations.
This document provides an in-depth exploration of (2,3-dimethylphenyl)hydrazine hydrochloride, offering not just procedural details but also the underlying scientific rationale for its application and handling. It is important to distinguish between the different forms of this compound, each identified by a unique CAS number:
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(2,3-dimethylphenyl)hydrazine hydrochloride: The primary subject of this guide, registered under CAS number 56737-75-8 .[1][2]
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(2,3-dimethylphenyl)hydrazine hydrochloride hydrate: The hydrated form of the salt, with CAS number 123333-92-6 .[3][4][5][6]
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(2,3-dimethylphenyl)hydrazine: The free base form, identified by CAS number 84401-19-4 .[7]
Understanding these distinctions is critical for proper handling, stoichiometry calculations, and reaction setup.
Physicochemical Properties
The hydrochloride salt is favored in laboratory and industrial settings due to its enhanced stability compared to the free base. Key physicochemical properties are summarized below for the anhydrous and hydrated hydrochloride forms.
| Property | (2,3-dimethylphenyl)hydrazine hydrochloride | (2,3-dimethylphenyl)hydrazine hydrochloride hydrate |
| CAS Number | 56737-75-8[1][2] | 123333-92-6[3][4] |
| Molecular Formula | C₈H₁₃ClN₂[1][2] | C₈H₁₂N₂·HCl·xH₂O[3] |
| Molecular Weight | 172.66 g/mol [1][8] | 190.67 g/mol (anhydrous basis: 172.66)[3][4] |
| Appearance | White to light yellow crystalline powder.[4] | White to light yellow crystalline powder. |
| Melting Point | 210 °C (decomposes)[4][6] | Not available |
| Solubility | Soluble in water and ethanol.[9] | Soluble in water. |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon).[4] | 2-8°C, under inert gas. |
Synthesis and Manufacturing
The standard synthesis of aryl hydrazines, including (2,3-dimethylphenyl)hydrazine, typically proceeds from the corresponding aniline derivative. The process involves a two-step sequence of diazotization followed by reduction.
General Synthetic Pathway
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Diazotization: 2,3-dimethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.
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Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is sodium sulfite or sodium bisulfite, which reduces the diazonium group to a hydrazine.
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Hydrolysis and Isolation: The intermediate is then hydrolyzed, typically by heating with acid, to yield the final (2,3-dimethylphenyl)hydrazine, which is then isolated as its hydrochloride salt.[10] The use of sodium pyrosulfite as the reductant has been shown to be efficient, often leading to high purity and shorter reaction times.[10]
Caption: General synthesis of (2,3-dimethylphenyl)hydrazine HCl.
Applications in Research and Drug Development
(2,3-dimethylphenyl)hydrazine hydrochloride is a valuable precursor in various synthetic applications, primarily due to the reactivity of the hydrazine functional group.
Synthesis of Heterocyclic Compounds
The most prominent application is in the synthesis of indole derivatives via the Fischer indole synthesis . In this reaction, the arylhydrazine is condensed with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the indole ring. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Other heterocyclic systems, such as pyrazoles and pyrazolones, can also be synthesized from hydrazine derivatives through condensation reactions with 1,3-dicarbonyl compounds.
Precursor for Active Pharmaceutical Ingredients (APIs)
Due to its role in forming indole and other heterocyclic scaffolds, this compound is an important intermediate in the synthesis of various APIs.[11] Aromatic hydrazine derivatives are utilized in the manufacturing of drugs with anti-inflammatory, antihypertensive, and analgesic properties.[9]
Caption: The Fischer indole synthesis workflow.
Handling, Storage, and Safety
As a hydrazine derivative, (2,3-dimethylphenyl)hydrazine hydrochloride requires careful handling to minimize exposure and ensure safety. It is classified as harmful and an irritant.
Hazard Identification and Precautionary Measures
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes skin irritation and serious eye irritation.[12][14] May cause respiratory irritation.[12][14]
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Signal Word: Warning.[14]
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Precautionary Statements:
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Prevention: Avoid breathing dust.[14] Wash skin thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][16]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
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IF ON SKIN: Wash with plenty of soap and water.[14]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[14]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14]
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]
-
Skin Protection: Handle with gloves and wear impervious, fire/flame-resistant clothing.[17]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[17]
Storage and Stability
The compound is hygroscopic and may be air-sensitive.[14] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]
Analytical Characterization
Accurate analysis of (2,3-dimethylphenyl)hydrazine hydrochloride is essential for quality control and reaction monitoring. Several analytical techniques are suitable for its identification and quantification.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of (2,3-dimethylphenyl)hydrazine hydrochloride and for monitoring its consumption during a chemical reaction.[18] A reverse-phase C18 column is typically used with a UV detector. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for unequivocal identification.[18] Due to the low volatility and potential thermal instability of the hydrochloride salt, derivatization may be necessary to convert the analyte into a more volatile and stable form prior to analysis.[18]
Spectroscopic Methods
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Spectrophotometry: UV-Vis spectrophotometry can be employed for quantification, often after derivatization to form a chromophore with a strong absorbance at a specific wavelength. For instance, reaction with p-dimethylaminobenzaldehyde produces a colored product that can be measured.
General Analytical Workflow
The accurate analysis of hydrazines can be challenging due to their tendency to auto-oxidize.[18] Therefore, sample preparation and analysis should be performed promptly.
Caption: A typical workflow for the analysis of hydrazines.
References
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2,3-Dimethylphenylhydrazine hydrochloride hydrate - LookChem. (URL: [Link])
-
(2,3-Dimethylphenyl)hydrazine | C8H12N2 | CID 2736278 - PubChem. (URL: [Link])
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2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
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Analytical Methods for Hydrazine - Agency for Toxic Substances and Disease Registry. (URL: [Link])
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HYDRAZINE Method no.: 50 - OSHA. (URL: [Link])
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3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications. (URL: [Link])
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Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures by the proposed method - ResearchGate. (URL: [Link])
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Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (URL: [Link])
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Phenylhydrazine 3518 | NIOSH - CDC. (URL: [Link])
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Hydrazine 3503 | NIOSH - CDC. (URL: [Link])
- CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google P
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
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